molecular formula C17H17N5O2S3 B2441129 N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide CAS No. 868977-14-4

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2441129
CAS No.: 868977-14-4
M. Wt: 419.54
InChI Key: JBMRBIRTYHOUJS-UHFFFAOYSA-N
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Description

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H17N5O2S3 and its molecular weight is 419.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that 2-aminothiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities . They have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in the proliferation of cancer cells.

Biochemical Pathways

It’s known that 2-aminothiazole derivatives have been associated with a broad pharmacological spectrum . This suggests that the compound may affect multiple biochemical pathways, leading to its observed biological effects.

Result of Action

Given the compound’s potential inhibitory activity against a wide range of human cancerous cell lines , it can be inferred that the compound may lead to a decrease in the proliferation of these cells.

Biological Activity

N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex compound that incorporates a 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications based on recent studies.

Structure and Synthesis

The compound features a thiadiazole ring linked to a phenylpropanamide structure. The synthesis typically involves multi-step reactions, including the formation of thioether linkages and amide bonds. Several studies have synthesized various derivatives of thiadiazole to explore their biological activities.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance:

  • A study synthesized several thiadiazole derivatives and tested their cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of 10.84 µM against K562 chronic myelogenous leukemia cells, indicating strong antitumor activity compared to doxorubicin (IC50 = 0.92 µM) .
  • Another investigation reported that compounds with the 1,3,4-thiadiazole structure showed selective inhibition of Abl protein kinase activity in cancer cells, suggesting their potential as targeted therapies .
CompoundCell Line TestedIC50 Value (µM)Reference
Thiadiazole Derivative AK56210.84 ± 4.2
Thiadiazole Derivative BK5627.4

Enzyme Inhibition

The 1,3,4-thiadiazole derivatives have also demonstrated significant enzyme inhibition properties:

  • In vitro assays indicated that certain thiadiazole compounds inhibited aminopeptidase N (APN), an enzyme implicated in tumor metastasis. The IC50 values for these inhibitors were found in the micromolar range .

Other Biological Activities

Beyond anticancer effects, thiadiazole derivatives exhibit a range of biological activities:

  • Antimicrobial : Compounds derived from the thiadiazole scaffold have shown promising antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective : Some studies have highlighted the neuroprotective effects of thiadiazole derivatives in models of epilepsy and neurodegeneration .

Case Studies

Case Study 1: Anticancer Activity Assessment
A recent study synthesized a series of N-substituted thiadiazole derivatives and tested them against human cancer cell lines. The results indicated that certain compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of APN by synthesized thiadiazoles. The study demonstrated that these compounds could effectively reduce APN activity in vitro, which is crucial for preventing tumor metastasis.

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study indicated that certain derivatives exhibited inhibition rates superior to commercial bactericides at concentrations as low as 100 μg/mL .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that derivatives of thiazole can inhibit the growth of cancer cell lines, such as MDA-MB-231 (breast cancer) and HEK293T (human embryonic kidney cells). For example, specific thiazole derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutic agents like cisplatin .

Antitubercular Activity

Research indicates that some thiazole derivatives have potent antitubercular activity against Mycobacterium smegmatis. The compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo) has shown a minimum inhibitory concentration (MIC) of 26.46 μg/mL, outperforming traditional treatments like Isoniazid .

Anti-inflammatory Effects

Thiazole-based compounds are also being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds potential candidates for treating various inflammatory diseases.

Industrial Applications

In addition to medicinal uses, this compound is utilized in the development of agrochemicals. Its efficacy in combating plant pathogens positions it as a valuable asset in agricultural chemistry.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives:

  • Study on Antimicrobial Efficacy : A comparative analysis of various thiazole derivatives revealed that certain compounds exhibited significant antibacterial activity against Xanthomonas oryzae with inhibition rates exceeding those of conventional treatments .
  • Anticancer Activity Evaluation : A series of synthesized thiazole compounds were tested against breast cancer cell lines, showing promising results with IC50 values indicating effective growth inhibition compared to standard treatments .
  • Pharmacological Studies : Investigations into the pharmacokinetics of similar compounds suggest enhanced stability and release kinetics when formulated as crystalline salts, improving their therapeutic potential.

Properties

IUPAC Name

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S3/c1-11-9-25-15(18-11)20-14(24)10-26-17-22-21-16(27-17)19-13(23)8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,18,20,24)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMRBIRTYHOUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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